GSK-J1 sodium

Description

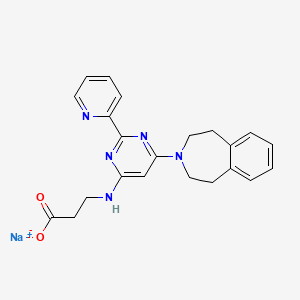

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIROFAAPRKDPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-J1 Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of GSK-J1 sodium, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and cellular consequences.

Core Mechanism of Action: Inhibition of H3K27 Demethylation

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing[4]. Specifically, JMJD3 and UTX demethylate trimethylated and dimethylated H3K27 (H3K27me3/me2)[5].

The inhibitory action of GSK-J1 leads to an increase in the global levels of H3K27me3[1][6]. This accumulation of a repressive histone mark results in the silencing of target genes[4]. The mechanism of inhibition is competitive with the cofactor α-ketoglutarate, with the propanoic acid moiety of GSK-J1 mimicking its binding in the catalytic site of the enzyme[7].

Due to its polar carboxylate group, GSK-J1 has limited cell permeability[8][9]. For cellular studies, a cell-permeable ethyl ester prodrug, GSK-J4, is often utilized. Intracellular esterases rapidly hydrolyze GSK-J4, releasing the active GSK-J1[8].

Quantitative Inhibitory Activity

GSK-J1 exhibits high potency and selectivity for the KDM6 subfamily of histone demethylases. The following table summarizes its inhibitory concentrations (IC50) against various histone demethylases as determined by different assays.

| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |

| JMJD3 | KDM6B | 60 | Cell-free | [1] |

| JMJD3 | KDM6B | 28 | Not Specified | [2] |

| UTX | KDM6A | 53 | Not Specified | [2] |

| JARID1B | KDM5B | 950 | AlphaScreen | [4] |

| JARID1C | KDM5C | 1760 | AlphaScreen | [4] |

| KDM5B | 170 | Not Specified | [2] | |

| KDM5C | 550 | Not Specified | [2] | |

| KDM5A | 6800 | Not Specified | [2] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of GSK-J1 and its downstream effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Histone Demethylase Activity Assay (MALDI-TOF)

This assay quantitatively measures the demethylase activity of enzymes like JMJD3 and UTX and the inhibitory effect of compounds like GSK-J1.

-

Reaction Setup :

-

Combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM; e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate)[1][5].

-

Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixture[1][5].

-

-

Incubation :

-

Reaction Quenching :

-

Sample Preparation and Analysis :

Cellular H3K27me3 Level Assessment

This protocol is used to determine the effect of GSK-J1 on intracellular H3K27me3 levels.

-

Cell Culture and Treatment :

-

Histone Extraction :

-

Harvest the cells and isolate the nuclei.

-

Extract histones from the nuclei using an appropriate method, such as acid extraction.

-

-

Western Blot Analysis :

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for H3K27me3.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize to a loading control such as total Histone H3.

-

Cellular and Physiological Consequences

The inhibition of JMJD3 and UTX by GSK-J1 has significant biological effects, primarily through the modulation of gene expression.

-

Anti-inflammatory Effects : In human primary macrophages, GSK-J1 (via its prodrug GSK-J4) inhibits the production of pro-inflammatory cytokines like TNF-α in response to LPS stimulation[1][4][8]. This is achieved by increasing H3K27me3 levels at the promoters of inflammatory genes, thereby repressing their transcription[10]. The administration of GSK-J1 has been shown to decrease the inflammatory response in a mouse model of mastitis by regulating the Tlr4/NF-κB–mediated pathway[10].

-

Developmental Processes : GSK-J1 can influence cellular differentiation and development. For instance, in MC3T3-E1 pre-osteoblastic cells, GSK-J1 suppresses the expression of key osteogenic transcription factors Runx2 and Osterix[1]. In the developing rat retina, GSK-J1 affects the differentiation of specific neuronal subtypes, increases cell proliferation and apoptosis, and leads to an overall increase in H3K27me3 levels[6].

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK J1 | CAS:1373422-53-7 | H3K27 demethylase JMJD3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. tribioscience.com [tribioscience.com]

- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J1: A Technical Guide to its Function in Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a mark associated with gene repression. By inhibiting these demethylases, GSK-J1 serves as a powerful chemical probe to investigate the biological processes governed by H3K27 methylation and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.

Core Mechanism of Action: Inhibition of KDM6 Histone Demethylases

GSK-J1 functions as a competitive inhibitor of the KDM6 subfamily of histone demethylases.[1] Its mechanism of action involves binding to the active site of JMJD3 and UTX, thereby preventing the demethylation of di- and tri-methylated H3K27 (H3K27me2/3).[2][3] This inhibition leads to an accumulation of the repressive H3K27me3 mark at target gene promoters, resulting in the silencing of gene expression.[4][5] The inhibitory activity of GSK-J1 is dependent on its ability to chelate the ferrous iron (Fe2+) cofactor and compete with the co-substrate α-ketoglutarate, both of which are essential for the catalytic activity of JmjC domain-containing enzymes.[1][3]

The following diagram illustrates the enzymatic activity of KDM6A/B and the inhibitory effect of GSK-J1.

Caption: Mechanism of KDM6A/B Inhibition by GSK-J1.

Quantitative Data: Potency and Selectivity of GSK-J1

GSK-J1 is a highly potent inhibitor of JMJD3 and UTX, exhibiting IC50 values in the low nanomolar range in cell-free assays.[6][7] Its selectivity is a key feature, with significantly lower potency against other histone demethylase subfamilies.[8][9] The following table summarizes the reported IC50 values for GSK-J1 against various histone demethylases.

| Target Demethylase | Alternative Name | IC50 (nM) | Reference |

| KDM6B | JMJD3 | 28 | [7][8] |

| KDM6A | UTX | 53 | [7][8] |

| KDM5B | JARID1B | 170 | [8] |

| KDM5C | JARID1C | 550 | [8] |

| KDM5A | JARID1A | 6,800 | [8] |

| Other Demethylases | - | >20,000 | [8] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

In Vitro Histone Demethylase Activity Assay (MALDI-TOF)

This protocol outlines a cell-free assay to determine the inhibitory activity of GSK-J1 on purified histone demethylases.[2][6][7]

Materials:

-

Purified recombinant JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

GSK-J1 at various concentrations

-

10 mM EDTA

-

ZipTips for desalting

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare the reaction mixture by combining the purified enzyme (1 µM JMJD3 or 3 µM UTX) with the biotinylated peptide substrate (10 µM) in the assay buffer.

-

Add GSK-J1 at a range of concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).

-

Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the reaction products using ZipTips according to the manufacturer's instructions.

-

Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated and methylated peptide products.

-

Calculate the IC50 value of GSK-J1 by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for H3K27me3 Levels

This protocol describes a method to assess the effect of GSK-J1 on cellular H3K27me3 levels.

Materials:

-

Cells of interest (e.g., HEK-293, primary human macrophages)

-

Cell culture medium and supplements

-

GSK-J1 (or its cell-permeable prodrug, GSK-J4)

-

Lipopolysaccharide (LPS) or other stimuli (if applicable)

-

Reagents for cell lysis and histone extraction

-

Antibodies against H3K27me3 and a loading control (e.g., total Histone H3)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of GSK-J4 (the cell-permeable ethyl ester prodrug of GSK-J1) for a specified duration. A negative control (e.g., GSK-J5, an inactive regioisomer) should be included.

-

If studying a specific pathway, stimulate the cells with an appropriate agent (e.g., LPS to induce an inflammatory response).

-

Harvest the cells and perform histone extraction.

-

Quantify the levels of H3K27me3 using Western blotting or ELISA with a specific antibody.

-

Normalize the H3K27me3 levels to a loading control.

The following diagram provides a logical workflow for a typical cellular experiment investigating the effects of GSK-J1.

Caption: Experimental Workflow for Cellular GSK-J1 Studies.

Biological and Therapeutic Implications

The ability of GSK-J1 to modulate H3K27me3 levels has significant implications for various biological processes and diseases.

Inflammation

GSK-J1 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[6][10] This effect is mediated by an increase in H3K27me3 levels at the promoters of inflammatory genes, leading to their transcriptional repression.[4][11] Studies in mouse models of mastitis have also demonstrated that GSK-J1 can alleviate inflammation by inhibiting the TLR4/NF-κB signaling pathway.[4][11]

The following diagram illustrates the proposed signaling pathway through which GSK-J1 modulates the inflammatory response.

Caption: GSK-J1 in the Inflammatory Signaling Pathway.

Cancer

The role of KDM6 demethylases in cancer is context-dependent, and consequently, the effects of GSK-J1 are varied across different cancer types.[12] By increasing H3K27me3 levels, GSK-J1 can lead to the silencing of oncogenes, thereby inhibiting cancer cell proliferation, inducing apoptosis, and reducing migration and invasion.[12] GSK-J4, the cell-permeable prodrug of GSK-J1, has shown anti-cancer properties in various models and is being investigated as a potential therapeutic agent, both alone and in combination with other anti-cancer drugs.[12]

Developmental Biology

Histone methylation dynamics are crucial for proper development.[5] Studies have shown that GSK-J1 can influence cell proliferation, differentiation, and apoptosis during retinal development in rats.[5] This highlights the importance of KDM6 activity in regulating cell fate decisions during embryogenesis and tissue homeostasis.

Conclusion

GSK-J1 is an invaluable tool for the scientific community, enabling detailed investigation into the roles of H3K27 methylation in health and disease. Its high potency and selectivity for the KDM6 subfamily of histone demethylases make it a superior chemical probe for dissecting the epigenetic regulation of gene expression. The continued exploration of GSK-J1 and its derivatives holds promise for the development of novel therapeutic strategies for a range of human pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 8. rndsystems.com [rndsystems.com]

- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 10. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]

- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-J1 Sodium: A Technical Guide for Researchers

An In-depth Examination of the JMJD3/UTX Inhibitor in Epigenetic Research

GSK-J1 sodium is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3 or KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX or KDM6A).[1][2][3] These enzymes are crucial epigenetic modifiers that remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a key repressive mark. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global levels of H3K27 trimethylation (H3K27me3), leading to the repression of target gene transcription.[1][4] This targeted modulation of the epigenetic landscape has made GSK-J1 an invaluable tool in a wide array of research fields, including inflammation, oncology, and developmental biology.

Core Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site within the catalytic domain of JMJD3 and UTX.[5] Its chemical structure allows it to chelate the active site Fe(II) ion, a critical component for the demethylation reaction, thereby preventing the binding of the natural cofactor and inhibiting enzymatic activity. The high selectivity of GSK-J1 for the KDM6 subfamily over other histone demethylases has been a key factor in its widespread adoption in research.[5]

Quantitative Data: Inhibitory Activity and Selectivity

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of GSK-J1 against various histone demethylases.

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free assay | [1][2] |

| UTX (KDM6A) | 53 | Not Specified | |

| JARID1B (KDM5B) | 950 | Not Specified | [1] |

| JARID1C (KDM5C) | 1760 | Not Specified | [1] |

| KDM5A | 6800 | Not Specified |

Table 2: Cellular Activity of GSK-J4 (GSK-J1 Prodrug)

| Cell Type | Assay | IC50 (µM) | Reference |

| Human Primary Macrophages | TNF-α production | 9 | [6] |

Note: GSK-J1 has limited cell permeability. GSK-J4, an ethyl ester prodrug of GSK-J1, is often used in cell-based assays as it can more readily cross the cell membrane and is subsequently hydrolyzed to the active GSK-J1 form.[3][7]

Key Research Applications and Signaling Pathways

GSK-J1 has been instrumental in elucidating the role of H3K27 demethylation in various biological processes.

Modulation of the Inflammatory Response

A primary application of GSK-J1 is in the study of inflammation. Research has demonstrated that inhibition of JMJD3 by GSK-J1 can suppress the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[1][2] This effect is mediated by an increase in H3K27me3 at the promoters of inflammatory genes, leading to their transcriptional repression.[4] Furthermore, GSK-J1 has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in a mastitis model by interfering with the Tlr4-NF-κB signaling pathway.[4][8]

Caption: GSK-J1 inhibits JMJD3/UTX, leading to increased H3K27me3 and repression of pro-inflammatory gene transcription.

Cancer Research

The role of JMJD3 in tumorigenesis has been a significant area of investigation. By modulating gene expression, JMJD3 can influence cancer cell proliferation, differentiation, and survival. GSK-J1 is utilized to probe the therapeutic potential of targeting H3K27 demethylation in various cancers. For instance, studies have explored its effects in neuroblastoma and melanoma.

Developmental Biology

Epigenetic regulation is fundamental to normal development. GSK-J1 has been used to study the role of H3K27 demethylation in cell fate decisions and differentiation. For example, research in developing rat retinas has shown that GSK-J1 can influence cell proliferation, maturation, and the differentiation of specific neuronal subtypes.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving GSK-J1.

In Vitro Histone Demethylase Assay

This protocol is adapted from a general method for assessing JmjC demethylase activity.

Objective: To determine the in vitro inhibitory activity of GSK-J1 on JMJD3 or UTX.

Materials:

-

Purified recombinant JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

This compound salt (various concentrations)

-

10 mM EDTA (stop solution)

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a reaction mixture containing the purified JMJD3 (1 µM) or UTX (3 µM) enzyme and the biotinylated H3K27me3 peptide (10 µM) in the assay buffer.

-

Add varying concentrations of GSK-J1 to the reaction mixture. Include a no-inhibitor control.

-

Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the reaction products using a ZipTip.

-

Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.

-

Calculate the IC50 value of GSK-J1 from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

Objective: To assess the effect of GSK-J1 on H3K27me3 levels at specific gene promoters.

Caption: A simplified workflow for Chromatin Immunoprecipitation followed by qPCR to measure H3K27me3 levels.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with GSK-J4 (the cell-permeable prodrug) or a vehicle control for the desired time.

-

Crosslinking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complex.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific gene promoter regions of interest. Analyze the relative enrichment of H3K27me3 at these promoters in GSK-J4-treated versus control cells.

In Vivo Administration in a Mouse Model

Objective: To evaluate the in vivo efficacy of GSK-J1 in a disease model (e.g., LPS-induced mastitis).

Materials:

-

This compound salt

-

Vehicle solution (e.g., saline)

-

Experimental animals (e.g., mice)

-

Inducing agent (e.g., LPS)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the experimental conditions.

-

GSK-J1 Administration: Prepare a sterile solution of GSK-J1 in the vehicle. Administer GSK-J1 to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle alone.

-

Disease Induction: Induce the disease model at the appropriate time relative to GSK-J1 administration. For example, in the mastitis model, intramammary infusion of LPS is performed.

-

Monitoring and Sample Collection: Monitor the animals for clinical signs of the disease. At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., mammary glands) for downstream analysis.

-

Downstream Analysis: Perform histological analysis, gene expression analysis (RT-qPCR), and protein analysis (Western blot, ELISA) on the collected tissues to assess the effects of GSK-J1 treatment.

Conclusion

This compound and its cell-permeable prodrug GSK-J4 are powerful chemical probes for investigating the biological roles of the H3K27 demethylases JMJD3 and UTX. Through its selective inhibition of these enzymes, GSK-J1 has enabled significant advances in our understanding of the epigenetic regulation of gene expression in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important research tool.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 7. caymanchem.com [caymanchem.com]

- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-J1: A Technical Guide to the JMJD3/KDM6B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). This guide details its mechanism of action, inhibitory activity, role in cellular pathways, and key experimental protocols for its application in research.

Introduction: Epigenetic Modulation via H3K27 Demethylation

Histone methylation is a critical epigenetic modification that regulates gene expression. The trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) is a canonical repressive mark, associated with gene silencing. This mark is dynamically regulated by the opposing activities of histone methyltransferases, such as EZH2 in the Polycomb Repressive Complex 2 (PRC2), and histone demethylases.

JMJD3 (KDM6B) and its homolog UTX (KDM6A) are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove the di- and tri-methyl marks from H3K27.[1][2] By erasing this repressive mark, JMJD3 facilitates the transcriptional activation of target genes involved in numerous biological processes, including development, differentiation, inflammation, and cancer.[1][3][4][5]

GSK-J1 is the first-in-class potent and selective small molecule inhibitor targeting the KDM6 subfamily of H3K27 demethylases.[6][7][8] Due to a highly polar carboxylate group, GSK-J1 is cell-impermeable and is primarily used for in vitro biochemical assays.[7][9][10] Its cell-permeable ethyl ester prodrug, GSK-J4, is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1, enabling its use in cellular and in vivo studies.[9][11]

Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the JMJD3/KDM6B enzyme.[8] Co-crystallization studies have revealed that GSK-J1 binds to the active site of the enzyme, chelating the catalytic Fe(II) ion and competing with the co-factor α-ketoglutarate.[8] This binding prevents the demethylation of the H3K27me3 substrate, leading to the maintenance of this repressive histone mark at target gene promoters and subsequent transcriptional repression.

Quantitative Data: Inhibitory Potency and Selectivity

GSK-J1 demonstrates high potency for the KDM6 subfamily (JMJD3 and UTX) and significant selectivity over other JmjC demethylases and unrelated proteins.[6][11][12]

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Demethylase | IC₅₀ (nM) | Assay Type | Reference(s) |

|---|---|---|---|

| JMJD3 (KDM6B) | 60 | Cell-free | [6][9][13] |

| 28 | Cell-free | [12] | |

| UTX (KDM6A) | 53 | Cell-free | [12] |

| JARID1B (KDM5B) | 950 | Cell-free | [6] |

| 170 | Cell-free | [12] | |

| JARID1C (KDM5C) | 1,760 | Cell-free | [6] |

| 550 | Cell-free | [12] |

| Other Demethylases | >20,000 | Cell-free |[12] |

Table 2: Cellular Activity of GSK-J4 (Prodrug)

| Cellular Effect | IC₅₀ | Cell Type | Reference(s) |

|---|---|---|---|

| TNF-α Production Inhibition | 9 µM | Human Primary Macrophages | [14][15][16] |

| KDM6B Inhibition | 8.6 µM | Transfected Cells (AlphaLISA) | [16] |

| KDM6A Inhibition | 6.6 µM | Transfected Cells (AlphaLISA) |[16] |

Note: IC₅₀ values can vary based on the specific assay conditions and formats used (e.g., mass spectrometry vs. antibody-based assays).[16][17]

Modulation of Key Signaling Pathways

JMJD3 is an inducible enzyme that plays a central role in transcriptional networks governing inflammation, particularly the NF-κB pathway.[1][11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), JMJD3 expression is upregulated and it is recruited to the promoters of inflammatory genes, where it removes the repressive H3K27me3 mark to allow for their transcription.[3][11]

By inhibiting JMJD3, GSK-J1/J4 prevents the removal of H3K27me3 at these promoters, thereby suppressing the expression of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6][18] This mechanism has been demonstrated to alleviate inflammatory responses in various models, including LPS-stimulated macrophages and mastitis.[3][6][18] Beyond NF-κB, JMJD3 has been implicated in STAT, BMP, and TGF-β signaling pathways, highlighting the broad potential impact of its inhibition.[4][19][20]

Experimental Protocols

This protocol determines the direct inhibitory effect of GSK-J1 on purified JMJD3 enzyme activity.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl):

-

Inhibitor Addition: Add varying concentrations of GSK-J1 (typically in DMSO, ensuring the final DMSO concentration is constant and low, e.g., <1%).[15] Include a no-inhibitor control.

-

Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.[15] Initiate the demethylation reaction by adding the substrate and cofactors. Incubate for a defined period (e.g., 3-20 minutes) at 25-37°C.[6][13]

-

Reaction Quenching: Stop the reaction by adding an excess of EDTA (e.g., 10 mM final concentration).[6][13]

-

Analysis:

-

Data Interpretation: Calculate the percentage of inhibition at each GSK-J1 concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol is used to measure the enrichment of the H3K27me3 mark at specific gene promoters in cells treated with the prodrug GSK-J4.

-

Cell Treatment and Cross-linking: Treat cultured cells (e.g., human primary macrophages) with the desired stimulus (e.g., LPS) in the presence or absence of GSK-J4. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[21][22] Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Resuspend nuclei in a sonication buffer (containing SDS) and shear the chromatin into fragments of 200-1000 bp using an optimized sonication protocol.[21][22] Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Dilute the soluble chromatin and save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with a specific antibody against H3K27me3.[21][23] A negative control IP with a non-specific IgG should also be performed.[21]

-

Immune Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to each IP reaction and incubate for 1-2 hours at 4°C to capture the antibody-chromatin complexes.[23]

-

Washes and Elution: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[22] Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS/NaHCO₃).

-

Reverse Cross-links: Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.[23]

-

DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein, respectively.[24] Purify the DNA using phenol:chloroform extraction or a commercial PCR purification kit.[22][23]

-

Analysis by qPCR: Quantify the amount of specific DNA sequences in the IP and input samples using quantitative real-time PCR (qPCR) with primers designed for the promoter regions of target genes (e.g., TNFA, IL6).

-

Data Interpretation: Calculate the enrichment of H3K27me3 at target promoters in GSK-J4-treated cells compared to untreated controls. The results are typically expressed as a percentage of the input DNA or as fold enrichment over the IgG control. An increase in H3K27me3 enrichment at a specific promoter following GSK-J4 treatment indicates successful inhibition of JMJD3 activity at that locus.[3]

References

- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. KDM6B (JMJD3) and its dual role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK J1 | 1373422-53-7 [chemicalbook.com]

- 8. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. tribioscience.com [tribioscience.com]

- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process | Semantic Scholar [semanticscholar.org]

- 21. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 23. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-J1: A Potent and Selective Inhibitor of H3K27 Demethylases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications of histones play a critical role in regulating chromatin structure and gene expression. Among these, the methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a key epigenetic mark associated with transcriptional repression. The reversibility of this mark is controlled by histone demethylases, making them attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, development, and characterization of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX), which specifically remove methyl groups from H3K27.

Discovery and Optimization

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's extensive compound library. The initial hits were optimized by focusing on mimicking the binding of the natural cofactor, α-ketoglutarate, and the histone H3 substrate within the catalytic site of JMJD3. A co-crystal structure of GSK-J1 bound to human JMJD3 revealed that the propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate, while the tetrahydrobenzazepine ring sits (B43327) in a narrow cleft, mimicking the histone peptide. This structural insight was crucial for the rational design and optimization of the inhibitor's potency and selectivity.[1]

Mechanism of Action

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[2][3][4][5][6] It functions as a competitive inhibitor with respect to the cofactor α-ketoglutarate, but is non-competitive with the histone peptide substrate.[7][8] By inhibiting JMJD3 and UTX, GSK-J1 prevents the demethylation of di- and tri-methylated H3K27 (H3K27me2/me3), leading to an increase in the global levels of this repressive histone mark.[2][9][10][11] This, in turn, leads to the silencing of target genes, including those involved in inflammatory responses.[2][10][12] For cellular studies, the ethyl ester prodrug, GSK-J4, is often used. GSK-J4 is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active GSK-J1.[7][13]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of GSK-J1 and its prodrug GSK-J4 against a panel of histone demethylases.

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free | [2][3] |

| 28 | Cell-free | [4][5] | |

| UTX (KDM6A) | 53 | Cell-free | [4][5] |

| JARID1B (KDM5B) | 950 | Not Specified | [2] |

| 170 | Not Specified | [4] | |

| JARID1C (KDM5C) | 1760 | Not Specified | [2] |

| 550 | Not Specified | [4] | |

| KDM5A | 6800 | Not Specified | [4] |

| Other Demethylases | >20,000 | Not Specified | [4] |

Table 2: In Vitro and Cellular Inhibitory Activity of GSK-J4 (Prodrug of GSK-J1)

| Target/Process | IC50 (µM) | Assay System | Reference |

| JMJD3 (KDM6B) | 8.6 | Not Specified | |

| UTX (KDM6A) | 6.6 | Not Specified | |

| LPS-induced TNF-α production | 9 | Human primary macrophages |

Experimental Protocols

In Vitro Histone Demethylase Activity Assay (MALDI-TOF Mass Spectrometry)

This protocol is adapted from methodologies used to assess the activity of JmjC domain-containing demethylases.

a. Reagents and Materials:

-

Purified recombinant human JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

GSK-J1 inhibitor

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

Stop Solution: 10 mM EDTA

-

ZipTips (C18) for desalting

-

MALDI plate

-

α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix

-

MALDI-TOF Mass Spectrometer

b. Procedure:

-

Prepare a reaction mixture containing purified JMJD3 (1 µM) or UTX (3 µM) and the biotinylated H3K27me3 peptide (10 µM) in Assay Buffer.

-

Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixture.

-

Incubate the reaction for 3 minutes at 25°C for JMJD3 or 20 minutes at 25°C for UTX.[2]

-

Stop the reaction by adding the Stop Solution.

-

Desalt the reaction mixture using ZipTips according to the manufacturer's protocol.

-

Spot the desalted sample onto a MALDI plate and co-crystallize with the CHCA MALDI matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening

This protocol provides a general framework for an AlphaLISA-based histone demethylase inhibitor screening assay.

a. Reagents and Materials:

-

Purified recombinant human JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate

-

GSK-J1 inhibitor

-

AlphaLISA Assay Buffer

-

AlphaLISA Acceptor beads conjugated to an anti-H3K27me2 antibody

-

Streptavidin-coated Donor beads

-

384-well white opaque microplates

-

Alpha-enabled microplate reader

b. Procedure:

-

Add the purified JMJD3 or UTX enzyme to the wells of a 384-well microplate.

-

Add varying concentrations of GSK-J1 to the wells.

-

Initiate the demethylase reaction by adding the biotinylated H3K27me3 peptide substrate and cofactors (2-oxoglutarate, Fe(II), ascorbate).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.

-

Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and an emission of 615 nm. A decrease in signal indicates inhibition of the demethylase activity.

Cellular Immunofluorescence Assay for H3K27me3 Levels

This protocol describes the assessment of cellular H3K27me3 levels in response to GSK-J4 treatment.

a. Reagents and Materials:

-

Human primary macrophages or other suitable cell line

-

GSK-J4 (cell-permeable prodrug)

-

Lipopolysaccharide (LPS) for stimulation (optional)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20

-

Primary Antibody: Rabbit anti-H3K27me3

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

b. Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of GSK-J4 or vehicle control for a specified time (e.g., 24 hours).

-

If studying inflammatory response, stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-6 hours) before fixation.

-

Wash the cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-H3K27me3 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize and quantify the fluorescence intensity using a fluorescence microscope.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of GSK-J1 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of GSK-J1.

Caption: Experimental workflow for evaluating GSK-J1.

Caption: GSK-J1's role in macrophage inflammatory signaling.

Conclusion

GSK-J1 is a valuable chemical probe for studying the biological roles of the H3K27 demethylases JMJD3 and UTX. Its high potency and selectivity make it a powerful tool for dissecting the epigenetic regulation of gene expression in various physiological and pathological processes. The development of its cell-permeable prodrug, GSK-J4, has further enabled the investigation of its effects in cellular and in vivo models. This guide provides a comprehensive resource for researchers utilizing GSK-J1 in their studies, from understanding its fundamental mechanism of action to applying detailed experimental protocols for its characterization. Further research with this and similar inhibitors will undoubtedly continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 4. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. learn.cellsignal.com [learn.cellsignal.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. med.uio.no [med.uio.no]

- 8. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. medchemexpress.com [medchemexpress.com]

GSK-J1 Sodium Salt: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activity of GSK-J1 sodium salt, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Properties and Structure

This compound salt is a small molecule inhibitor widely used in epigenetic research to study the role of H3K27 demethylation in various biological processes, including inflammation, cellular differentiation, and cancer.[1][2][3] Its highly polar carboxylate group, however, restricts its cellular permeability, making its prodrug ethyl ester, GSK-J4, more suitable for cellular assays.[1][2][3]

General and Chemical Information

| Property | Value | Source |

| Formal Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, monosodium salt | [1] |

| CAS Number | 1797832-71-3 | [1][4] |

| Molecular Formula | C₂₂H₂₂N₅O₂ • Na | [1] |

| Formula Weight | 411.4 g/mol | [1][4] |

| Purity | ≥95% | [1][3] |

| Formulation | A crystalline solid | [1][3] |

| Appearance | White to beige powder | [5] |

Structural Identifiers

| Identifier Type | Identifier | Source |

| SMILES | [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] | [1] |

| InChI Code | InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | [1] |

| InChI Key | RAIROFAAPRKDPT-UHFFFAOYSA-M | [1] |

Solubility and Stability

| Solvent | Solubility | Source |

| DMSO | Slightly soluble[1], 50 mg/mL (128.39 mM)[6], 38.9 mg/mL (99.88 mM)[7] | [1][6][7] |

| Ethanol | 38.9 mg/mL (99.88 mM) | [7] |

| Storage (Solid) | -20°C for ≥ 4 years | [1][6] |

| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [6] |

Biological Activity and Mechanism of Action

GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[6][8] It exerts its inhibitory effect by chelating the catalytic Fe(II) ion within the active site of these enzymes.[4] This inhibition leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark.[8][9]

Inhibitory Activity

| Target | IC₅₀ | Assay Type | Source |

| JMJD3 (KDM6B) | 60 nM | Cell-free assay | [6][8] |

| JMJD3 (KDM6B) | 28 nM | Cell-free assay | [7] |

| UTX (KDM6A) | 53 nM | Cell-free assay | [7] |

| JMJD3 | 18 µM | Mass Spectrometry | [1][10] |

| UTX | 56 µM | Mass Spectrometry | [1][10] |

| JARID1B/C | 0.95 µM / 1.76 µM | Cell-free assay | [8] |

| KDM5C | 11 µM | Cell-free assay | [6] |

| KDM5B | 94 µM | Cell-free assay | [6] |

GSK-J1 demonstrates high selectivity for the KDM6 subfamily of H3K27 demethylases.[11][12] It is inactive against a panel of other JMJ family demethylases and over 100 different kinases at concentrations up to 30 μM.[1][10]

Signaling Pathway

The primary mechanism of action of GSK-J1 involves the inhibition of JMJD3 and UTX, leading to the accumulation of H3K27me3 at the promoters of target genes. This increase in the repressive H3K27me3 mark leads to the transcriptional repression of inflammatory genes. One of the key pathways affected is the Toll-like receptor 4 (Tlr4)-NF-κB signaling pathway.[9]

Experimental Protocols

In Vitro JMJD3/UTX Inhibition Assay (Mass Spectrometry)

This protocol describes a cell-free assay to determine the inhibitory activity of GSK-J1 on JMJD3 and UTX using mass spectrometry.[6][7][8]

Materials:

-

Purified JmjD3 (1 μM) and UTX (3 μM)

-

Peptide substrate: Biotin-KAPRKQLATKAARK(me3)SAPATGG (10 μM)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

GSK-J1 inhibitor at various concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 μM)

-

10 mM EDTA

-

ZipTips

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Incubate the purified enzyme (JMJD3 or UTX) with the peptide substrate in the assay buffer.

-

Add various concentrations of the GSK-J1 inhibitor to the reaction mixture.

-

Incubate the reaction for a specified time at 25°C (3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the reaction mixture using a ZipTip.

-

Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.

In Vivo Formulation and Administration

For in vivo studies, GSK-J1 can be formulated for administration. The following is an example protocol for preparing a solution for intraperitoneal injection in mice.[6][7]

Materials:

-

GSK-J1

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a stock solution of GSK-J1 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.

-

Add 50 μL of Tween-80 to the mixture and mix until clear.

-

Add 450 μL of saline to bring the final volume to 1 mL.

-

The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility in this formulation is ≥ 2.5 mg/mL.[6] The solution should be prepared fresh and used on the same day.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. interpriseusa.com [interpriseusa.com]

- 4. This compound | 1797832-71-3 | XWC83271 | Biosynth [biosynth.com]

- 5. GSK J1 | 1373422-53-7 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK--J1-(sodium-salt), 1MG | Labscoop [labscoop.com]

- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of GSK-J1 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A). This document details its mechanism of action, its impact on epigenetic regulation, particularly H3K27 trimethylation, and provides relevant quantitative data and experimental protocols for its use in research settings.

Core Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the α-ketoglutarate cofactor binding site within the catalytic domain of JMJD3 and UTX.[1] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27), specifically removing di- and tri-methylation marks (H3K27me2/me3).[2][3] H3K27me3 is a key epigenetic mark associated with gene silencing and the formation of heterochromatin, often established by the Polycomb Repressive Complex 2 (PRC2).[2]

By inhibiting JMJD3 and UTX, GSK-J1 effectively prevents the removal of this repressive mark, leading to an accumulation of H3K27me3 at target gene promoters.[3][4] This increase in H3K27me3 reinforces a repressive chromatin state, leading to the downregulation of gene transcription for a variety of genes involved in processes such as inflammation, cellular differentiation, and cancer.[3][5][6][7]

Quantitative Data: Inhibitory Activity of GSK-J1

The potency and selectivity of GSK-J1 have been characterized in various assays. The following table summarizes the key quantitative data for GSK-J1 and its cell-permeable prodrug, GSK-J4.

| Compound | Target Enzyme | IC50 Value | Assay Type |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay[4][8] |

| GSK-J1 | JMJD3 (KDM6B) | 28 nM | Cell-free assay[9] |

| GSK-J1 | UTX (KDM6A) | 53 nM | Cell-free assay[9] |

| GSK-J1 | JARID1B/C | 0.95 µM / 1.76 µM | Cell-free assay[4] |

| GSK-J1 | KDM5B | 170 nM | Cell-free assay |

| GSK-J1 | KDM5C | 550 nM | Cell-free assay |

| GSK-J1 | KDM5A | 6,800 nM | Cell-free assay |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cellular assay[10] |

| GSK-J4 | UTX (KDM6A) | 6.6 µM | Cellular assay[10] |

| GSK-J4 | LPS-induced TNF-α production | 9 µM | Human primary macrophages[10] |

Note: GSK-J4 is an ethyl ester derivative of GSK-J1, designed to have increased cell permeability. Inside the cell, it is hydrolyzed to the active form, GSK-J1.[2][6]

Signaling Pathway and Biological Impact

The primary signaling pathway affected by GSK-J1 involves the direct inhibition of H3K27 demethylases, leading to altered gene expression. A significant area of investigation has been its role in modulating the inflammatory response. For instance, in human primary macrophages, GSK-J1 has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α upon lipopolysaccharide (LPS) stimulation.[4][5] This effect is mediated by an increase in H3K27me3 at the promoters of inflammatory genes.[3] Studies have also shown that GSK-J1 can regulate the Tlr4/NF-κB signaling pathway.[3][11]

Experimental Protocols

In Vitro Histone Demethylase Activity Assay (MALDI-TOF based)

This protocol is adapted from methodologies used to assess the inhibitory effect of GSK-J1 on purified JMJD3 and UTX enzymes.[4][8][9]

Materials:

-

Purified JmjD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

GSK-J1 (various concentrations)

-

10 mM EDTA

-

ZipTips for desalting

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing purified JmjD3 (e.g., 1 µM) or UTX (e.g., 3 µM) and the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.

-

Add various concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixtures.

-

Incubate the reactions at 25°C. The incubation time will depend on the enzyme activity (e.g., 3 minutes for JmjD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the reaction products using a ZipTip according to the manufacturer's instructions.

-

Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the demethylated peptide product.

-

Calculate the percentage of inhibition at each GSK-J1 concentration to determine the IC50 value.

Cellular Chromatin Immunoprecipitation (ChIP) followed by qPCR

This workflow is designed to measure the effect of GSK-J1 on H3K27me3 levels at specific gene promoters in cultured cells.[3]

Procedure Outline:

-

Cell Treatment: Plate and culture cells to the appropriate density. Treat the cells with the desired concentration of GSK-J4 (the cell-permeable prodrug) or a vehicle control (e.g., DMSO) for a specified period.

-

Cross-linking: Fix the cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3. Use magnetic or agarose (B213101) beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific promoter regions of target genes. An increase in the qPCR signal in GSK-J4 treated samples compared to the control indicates an enrichment of H3K27me3 at that locus.

Conclusion

GSK-J1 and its cell-permeable analog, GSK-J4, are invaluable chemical probes for investigating the biological roles of JMJD3 and UTX and the broader consequences of H3K27me3-mediated epigenetic regulation. Their high potency and selectivity make them powerful tools for dissecting the involvement of these histone demethylases in a wide range of physiological and pathological processes, from inflammation and immunity to development and cancer. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize these inhibitors in their studies.

References

- 1. A new horizon for epigenetic medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The H3K27me3 demethylase UTX in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. xcessbio.com [xcessbio.com]

- 6. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Modulator GSK-J1: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A) histone demethylases. These enzymes are critical regulators of gene expression, primarily through the removal of the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases H3K27me3 levels at specific gene promoters, leading to the silencing of target genes. This mechanism of action has profound implications for various biological processes, most notably inflammation and cancer, making GSK-J1 a valuable tool for research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core effects of GSK-J1 on gene expression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows involved.

Core Mechanism of Action

GSK-J1 is a competitive inhibitor that targets the active site of JMJD3 and UTX, preventing the demethylation of H3K27me3.[1] This leads to an accumulation of this repressive epigenetic mark on the promoter regions of target genes, which in turn results in the compaction of chromatin and subsequent transcriptional repression.[2] This targeted gene silencing is the fundamental mechanism through which GSK-J1 exerts its biological effects.

Impact on Gene Expression in Inflammatory Processes

A primary and well-documented effect of GSK-J1 is the suppression of pro-inflammatory gene expression. In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, GSK-J1 has been shown to significantly reduce the expression of key inflammatory cytokines.[2]

Quantitative Analysis of Pro-inflammatory Gene Expression

The following table summarizes the observed changes in the expression of key pro-inflammatory genes in response to GSK-J1 treatment in a mouse model of LPS-induced mastitis.

| Gene | Treatment | Fold Change vs. LPS Control | p-value | Reference |

| Tnfa | LPS + GSK-J1 | ↓ 2.5-fold | < 0.01 | [2] |

| Il1b | LPS + GSK-J1 | ↓ 3.1-fold | < 0.01 | [2] |

| Il6 | LPS + GSK-J1 | ↓ 2.8-fold | < 0.01 | [2] |

| Tlr4 | LPS + GSK-J1 | ↓ 2.1-fold | < 0.05 | [2] |

Table 1: Effect of GSK-J1 on the expression of pro-inflammatory genes in a mouse model of LPS-induced mastitis. Data is presented as the fold change in gene expression in the GSK-J1 treated group compared to the LPS-only control group. Data is derived from qRT-PCR analysis.

Role in Cancer Biology and Gene Regulation

GSK-J1 and its cell-permeable prodrug, GSK-J4, have demonstrated significant effects on gene expression in various cancer models, particularly in colorectal cancer. By increasing H3K27me3 levels, GSK-J4 can repress genes associated with cancer stemness and cell proliferation.

Quantitative Analysis of Gene Expression in Colorectal Cancer Cells

The table below presents data on the downregulation of key oncogenic and stemness-related genes in HCT116 colorectal cancer cells following treatment with GSK-J4.

| Gene | Treatment | Fold Change vs. Vehicle Control | p-value | Reference |

| MYC | GSK-J4 | ↓ 1.8-fold | < 0.05 | GEO Dataset: GSE146678[3] |

| AXIN2 | GSK-J4 | ↓ 2.2-fold | < 0.01 | GEO Dataset: GSE146678[3] |

| LGR5 | GSK-J4 | ↓ 2.5-fold | < 0.01 | GEO Dataset: GSE146678[3] |

| CD44 | GSK-J4 | ↓ 1.7-fold | < 0.05 | GEO Dataset: GSE146678[3] |

Table 2: Effect of GSK-J4 on the expression of oncogenic and cancer stem cell-associated genes in HCT116 colorectal cancer cells. Data is derived from RNA-seq analysis from the GEO dataset GSE146678.

Signaling Pathways Modulated by GSK-J1

GSK-J1 influences key signaling pathways that regulate gene expression, primarily the NF-κB and JAK/STAT pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. GSK-J1-mediated inhibition of JMJD3 leads to increased H3K27me3 at the promoters of NF-κB target genes, such as TNFA, IL1B, and IL6, thereby suppressing their expression.[2]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in immunity and inflammation. While the direct link is still under investigation, evidence suggests that GSK-J1 can modulate JAK/STAT signaling, likely through its impact on the expression of upstream regulators or feedback components of the pathway.

Detailed Experimental Protocols

Reproducible and reliable results are paramount in research. This section provides detailed methodologies for key experiments used to assess the effect of GSK-J1 on gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide occupancy of H3K27me3.

Protocol:

-

Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K27me3.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). The reaction mixture should contain the cDNA template, forward and reverse primers for the gene of interest, and a PCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.

Conclusion

GSK-J1 is a powerful chemical probe for dissecting the role of H3K27me3 in gene regulation. Its ability to specifically inhibit JMJD3 and UTX provides a valuable tool for studying the epigenetic control of various cellular processes, including inflammation and cancer. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of GSK-J1 in their work. Further investigation into the broader effects of GSK-J1 on the transcriptome and epigenome will undoubtedly continue to yield critical insights into the complex interplay between histone modifications and gene expression.

References

GSK-J1: A Technical Guide to its Application in Inflammation and Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3 or KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX or KDM6A).[1][2] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me2/3), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the silencing of target gene expression.[3] This mechanism of action has positioned GSK-J1 and its cell-permeable prodrug, GSK-J4, as invaluable tools for investigating the role of H3K27 demethylation in various biological processes, particularly in the fields of inflammation and immunology.

This technical guide provides an in-depth overview of GSK-J1, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in immunological research, and a summary of its effects on key signaling pathways.

Mechanism of Action

GSK-J1 exerts its inhibitory effect by competing with the co-factor α-ketoglutarate for binding to the catalytic site of JMJD3 and UTX. This competitive inhibition prevents the demethylation of H3K27me3, a repressive histone mark. The accumulation of H3K27me3 at gene promoters leads to a more condensed chromatin state, thereby suppressing the transcription of associated genes.[4] In inflammatory contexts, many pro-inflammatory genes are regulated by the dynamic removal of this repressive mark. Therefore, by preventing its removal, GSK-J1 can effectively dampen inflammatory responses.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of GSK-J1 and its prodrug, GSK-J4.

| Compound | Target | Assay Type | IC50 | Reference |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [3] |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM | [5] |

| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM | [5] |

| GSK-J1 | JARID1B (KDM5B) | Cell-free | 0.95 µM | [3] |

| GSK-J1 | JARID1C (KDM5C) | Cell-free | 1.76 µM | [3] |

| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA | 8.6 µM | [6] |

| GSK-J4 | UTX (KDM6A) | AlphaLISA | 6.6 µM | [6] |

| GSK-J4 | TNF-α production (LPS-stimulated human primary macrophages) | Cell-based | 9 µM | [6][7] |

Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4.

| Compound | Animal Model | Disease Model | Dose & Administration | Effect | Reference |

| GSK-J4 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg, i.p. daily | Reduced disease severity | [8] |

| GSK-J1 | Mouse | Lipopolysaccharide (LPS)-induced mastitis | 1 mg/kg, i.p. | Alleviated inflammation | [9] |

| GSK-J4 | Mouse (db/db) | Diabetic Cardiomyopathy | 10 mg/kg, i.p. every 2 days | Ameliorated lipotoxicity | [10] |

| GSK-J4 | Mouse | Dextran Sodium Sulphate (DSS)-induced colitis | Not specified | Attenuated gut inflammation | [11] |

Table 2: In Vivo Efficacy of GSK-J1/J4 in Animal Models of Inflammation.

Experimental Protocols

In Vitro Treatment of Primary Human Macrophages

This protocol describes the treatment of primary human macrophages with GSK-J4 to assess its impact on inflammatory responses, such as cytokine production.

Materials:

-

Primary human monocytes

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium with 10% FBS

-

GSK-J4 (and inactive control GSK-J5)

-

Lipopolysaccharide (LPS)

-

ELISA kit for TNF-α

-

PCR array for cytokine expression

Methodology:

-

Macrophage Differentiation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing in RPMI-1640 supplemented with 10% FBS and M-CSF for 7 days.

-

GSK-J4 Treatment: Pre-treat the differentiated macrophages with varying concentrations of GSK-J4 (e.g., 0.1, 1, 10, 30 µM) or the inactive control GSK-J5 for 1-2 hours.[12]

-

LPS Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) for a specified time, depending on the endpoint. For cytokine mRNA expression, a 2-hour stimulation is often sufficient.[12] For protein secretion (e.g., TNF-α), a 6-hour stimulation is appropriate.[7]

-

Analysis of Cytokine Expression:

-

PCR Array: After 2 hours of LPS stimulation, lyse the cells and isolate RNA. Perform a PCR array to assess the expression of a panel of LPS-driven cytokines.[12]

-

ELISA: After 6 hours of LPS stimulation, collect the cell culture supernatant and measure the concentration of secreted TNF-α using a standard ELISA kit.[7]

-

Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol outlines the procedure for performing ChIP to investigate the effect of GSK-J4 on H3K27me3 levels at specific gene promoters in immune cells.

Materials:

-

Immune cells (e.g., mouse mammary epithelial cells, primary human macrophages)

-

GSK-J4

-

LPS

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (for quenching)

-

Lysis buffer

-

Sonication equipment

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., TNFA, IL1B, IL6)[9]

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with GSK-J4 followed by LPS stimulation as described in the previous protocol. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.[9]

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating with proteinase K and high salt at 65°C. Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target inflammatory genes to quantify the enrichment of H3K27me3.[9]

Signaling Pathways and Visualizations

GSK-J1 primarily impacts inflammatory signaling by modulating the epigenetic landscape of key inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in inflammation that is influenced by GSK-J1 activity.

References

- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 2. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 11. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]